molecular formula C11H14O3 B8689783 Methyl 2-(3-ethoxyphenyl)acetate

Methyl 2-(3-ethoxyphenyl)acetate

Cat. No.: B8689783
M. Wt: 194.23 g/mol
InChI Key: QGYXFRVODXAEPB-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxyphenyl)acetate is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is synthesized via a two-step process: (1) condensation of 3-ethoxyphenylacetic acid with methanol under acidic conditions, followed by (2) hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF) to yield intermediates for further reactions . The compound exists as an oily liquid at room temperature, as confirmed by its ¹H and ¹³C NMR spectra, which show characteristic signals for the ethoxy group (δ 4.03 ppm, q) and ester carbonyl (δ 172.0 ppm) . Its primary application lies in pharmaceutical synthesis, particularly as a precursor for tetrazole-based Free Fatty Acid Receptor 2 (FFAR2) antagonists .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(3-ethoxyphenyl)acetate

InChI

InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3

InChI Key

QGYXFRVODXAEPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The 3-ethoxy substituent on the phenyl ring distinguishes Methyl 2-(3-ethoxyphenyl)acetate from analogs. Key comparisons include:

Alkoxy Substituents
  • Methyl 2-(3-methoxyphenyl)acetate

    • Substituent : 3-methoxy (-OCH₃).
    • Formula : C₁₀H₁₂O₃; MW : 180.20 g/mol.
    • Properties : Smaller alkoxy group reduces steric hindrance and lipophilicity compared to ethoxy. Likely lower boiling point due to reduced molecular weight.
  • Ethyl 2-(3-(benzyloxy)phenyl)acetate

    • Substituent : 3-benzyloxy (-OCH₂C₆H₅).
    • Formula : C₁₇H₁₈O₃; MW : 270.32 g/mol.
    • Properties : The bulky benzyl group increases lipophilicity and may hinder hydrolysis of the ester group. Used in specialty organic synthesis .
Electron-Withdrawing Substituents
  • Methyl 2-(3-chlorophenyl)acetate

    • Substituent : 3-chloro (-Cl).
    • Formula : C₉H₉ClO₂; MW : 184.62 g/mol.
    • Properties : Chlorine’s electron-withdrawing nature deactivates the phenyl ring, reducing reactivity toward electrophilic substitution. Often crystalline due to stronger intermolecular forces .
  • Methyl 2-(3-(trifluoromethyl)phenyl)acetate

    • Substituent : 3-trifluoromethyl (-CF₃).
    • Formula : C₁₀H₉F₃O₂; MW : 218.17 g/mol.
    • Properties : The -CF₃ group strongly withdraws electrons, enhancing stability against oxidation. Applications include agrochemical intermediates .

Variations in the Ester Group

Ethyl vs. Methyl Esters
  • Ethyl 2-(3-ethoxyphenyl)acetate
    • Formula : C₁₂H₁₆O₃; MW : 208.25 g/mol.
    • Properties : Ethyl ester increases molecular weight and slows hydrolysis rates compared to methyl esters. This enhances stability in acidic environments .
β-Keto Esters
  • Methyl 2-phenylacetoacetate Structure: Contains a β-keto group (-COCH₂COOCH₃). Formula: C₁₁H₁₂O₃; MW: 192.20 g/mol. Properties: The β-keto group enables keto-enol tautomerism, making it reactive in Claisen condensations. Used as a precursor in amphetamine synthesis .

Functional Group Modifications

  • Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride Substituents: 3-fluoro (-F) and amino (-NH₂). Formula: C₉H₁₁FNO₂·HCl; MW: 219.64 g/mol. Properties: The amino group introduces basicity, while fluorine enhances metabolic stability. The hydrochloride salt improves aqueous solubility .
  • Methyl 2-(3-chlorophenyl)-2-hydroxyacetate Substituents: 3-chloro (-Cl) and hydroxyl (-OH). Formula: C₉H₉ClO₃; MW: 200.62 g/mol. Properties: The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents. Potential use in chiral synthesis .

Data Table: Key Properties of this compound and Analogs

Compound Name Substituent Molecular Formula MW (g/mol) Physical State Key Applications/Properties
This compound 3-ethoxy C₁₁H₁₄O₃ 194.23 Oil Pharmaceutical intermediate
Methyl 2-(3-methoxyphenyl)acetate 3-methoxy C₁₀H₁₂O₃ 180.20 Not reported Smaller alkoxy group, higher volatility
Ethyl 2-(3-ethoxyphenyl)acetate 3-ethoxy, ethyl ester C₁₂H₁₆O₃ 208.25 Not reported Slower hydrolysis
Methyl 2-(3-chlorophenyl)acetate 3-chloro C₉H₉ClO₂ 184.62 Crystalline Enhanced stability, EAS deactivation
Methyl 2-phenylacetoacetate β-keto ester C₁₁H₁₂O₃ 192.20 Crystalline Amphetamine precursor
Methyl 2-amino-2-(3-fluorophenyl)acetate·HCl 3-fluoro, amino C₉H₁₁FNO₂·HCl 219.64 Solid Improved solubility, metabolic stability

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(3-ethoxyphenyl)acetate, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves esterification of 3-ethoxyphenylacetic acid with methanol under acid catalysis. Key steps include:

  • Catalyst Selection : Use sulfuric acid or p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve miscibility of reactants.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and minimize side reactions.
  • Flow Microreactor Systems : These systems enhance mixing and heat transfer, improving yield and reducing reaction time compared to batch processes .
    Post-synthesis, purification via fractional distillation or preparative HPLC ensures >95% purity.

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.2 ppm for ethoxy) and aromatic protons.
    • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O-C).
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C-O bond ~1.43 Å in the ester group) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 209.12).

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from varying substituent effects or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified functional groups (e.g., replacing ethoxy with methoxy or chloro groups) to isolate activity drivers .
  • Dose-Response Assays : Use in vitro models (e.g., enzyme inhibition assays) to establish EC50_{50} values under standardized conditions.
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .
    Example: A 3-chloro substituent may enhance enzyme inhibition by 30% compared to ethoxy, as seen in similar phenylacetate derivatives .

Advanced: What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Degradation Kinetics : Use HPLC to monitor decomposition rates at pH 2–12 and temperatures 25–80°C.
  • Accelerated Stability Testing : Apply Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data.
  • Protective Strategies :
    • Buffered Solutions : Phosphate buffer (pH 7.4) minimizes hydrolysis.
    • Light Exclusion : Store in amber vials to prevent photodegradation.
      Data from analogous compounds (e.g., ethyl 2-phenylacetoacetate) suggest a half-life of >6 months at 4°C .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test mixtures of ethanol/water or acetonitrile/dichloromethane to optimize crystal growth.
  • Seeding Techniques : Introduce microcrystals from similar compounds (e.g., methyl 2-(4-methoxyphenyl)acetate) to induce nucleation.
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
    SHELX programs (e.g., SHELXL) refine disordered ethoxy groups by partitioning occupancy (e.g., 53.7% vs. 46.3% for alternative conformers) .

Basic: What are the key physicochemical properties of this compound, and how do they influence reactivity?

Methodological Answer:

  • LogP : ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity for membrane permeability.
  • pKa : Ester group pKa ~-2; stable under physiological pH but hydrolyzes in strong acids/bases.
  • Hydrogen Bonding : Ethoxy and ester groups act as hydrogen-bond acceptors, influencing solubility in polar solvents .

Advanced: How can computational methods predict the biological targets of this compound derivatives?

Methodological Answer:

  • Pharmacophore Modeling : Identify essential features (e.g., aromatic ring, ester group) using Schrödinger Phase.
  • Machine Learning : Train models on databases like ChEMBL to predict targets (e.g., kinases or GPCRs).
  • MD Simulations : GROMACS simulates binding stability over 100 ns trajectories, assessing interactions like π-π stacking with tyrosine residues .
    Example: A derivative with a nitro group showed 40% higher predicted affinity for bacterial dihydrofolate reductase .

Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Methodological Answer:

  • Byproducts : Unreacted 3-ethoxyphenylacetic acid (<1%) and methyl esters of side-chain oxidized products.
  • Analytical Methods :
    • GC-MS : Detects volatile impurities (e.g., residual methanol).
    • HPLC-UV : Quantifies non-volatile impurities at 254 nm with a C18 column .
      Calibration curves for impurities are validated against reference standards (e.g., USP guidelines).

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